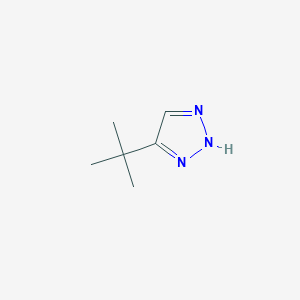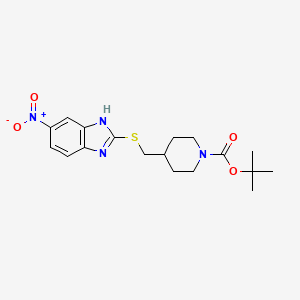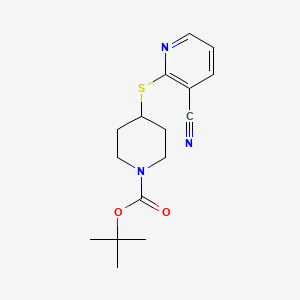![molecular formula C8H13NO B13964090 1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)
1-Methylbicyclo[3.1.0]hexane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbicyclo[310]hexane-6-carboxamide is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
The synthesis of 1-Methylbicyclo[3.1.0]hexane-6-carboxamide typically involves the annulation of cyclopropenes with aminocyclopropanes. This method can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This approach provides access to valuable bicyclic scaffolds with multiple stereocenters, which are important for medicinal chemistry .
Chemical Reactions Analysis
1-Methylbicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methylbicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 1-Methylbicyclo[3.1.0]hexane-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Methylbicyclo[3.1.0]hexane-6-carboxamide can be compared with other bicyclic compounds such as:
Bicyclo[2.1.1]hexanes: These compounds also have a high ring strain and are used in similar applications, but they differ in their ring fusion and substituent positions.
Cyclopropylamines: These compounds share the cyclopropane ring but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific ring fusion and the presence of the carboxamide group, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-methylbicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-8-4-2-3-5(8)6(8)7(9)10/h5-6H,2-4H2,1H3,(H2,9,10) |
InChI Key |
OWHNWEGGASRPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


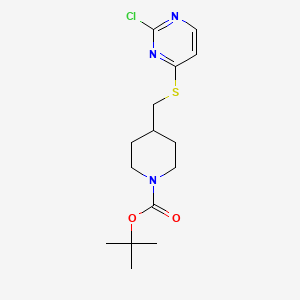
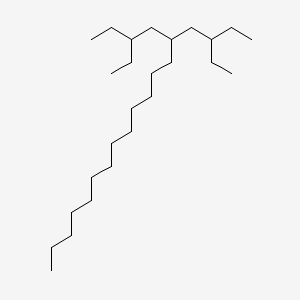
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
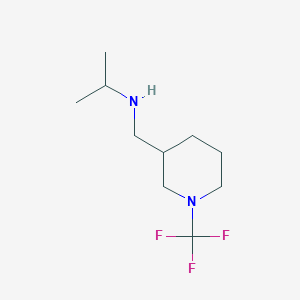
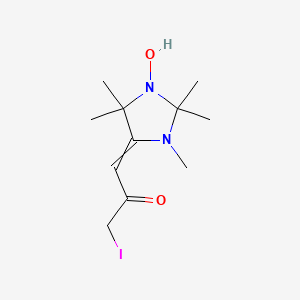
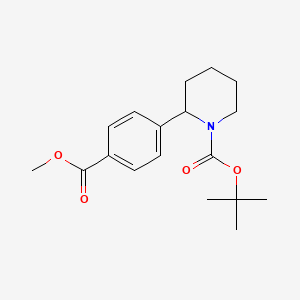
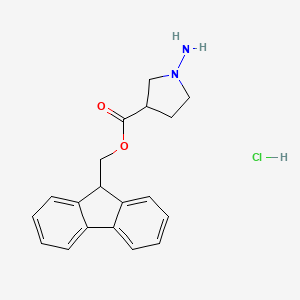
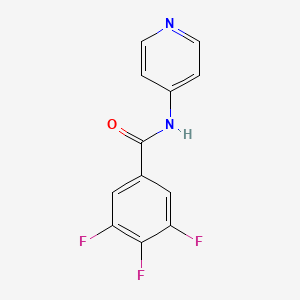
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)

